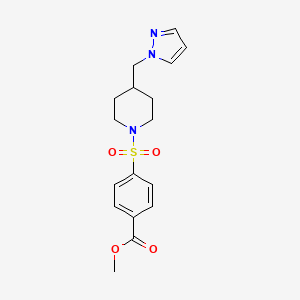

methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate is a synthetic organic compound featuring a methyl benzoate core modified with a piperidine ring linked via a sulfonyl group and a pyrazole-methyl substituent. Its molecular architecture combines lipophilic (piperidine, pyrazole) and polar (sulfonyl, ester) motifs, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

methyl 4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-24-17(21)15-3-5-16(6-4-15)25(22,23)20-11-7-14(8-12-20)13-19-10-2-9-18-19/h2-6,9-10,14H,7-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJSLVDUDGDUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment to Piperidine: The pyrazole derivative is then reacted with piperidine in the presence of a suitable base to form the pyrazolylmethylpiperidine intermediate.

Sulfonylation: The intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Esterification: Finally, the benzoate ester is formed through esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Research indicates that methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate exhibits various biological activities, including:

- Antimicrobial Activity : Compounds containing similar structural motifs have demonstrated significant antimicrobial properties. Studies suggest that the presence of the piperidine and pyrazole moieties enhances efficacy against bacterial strains.

- Antitumor Effects : Preliminary investigations indicate potential antitumor activity, possibly through the modulation of specific signaling pathways involved in cancer cell proliferation and apoptosis.

Case Studies

Several studies have explored the potential applications of this compound:

-

Antimicrobial Efficacy Study : A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated effective inhibition with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Compound Bacterial Strain MIC (µg/mL) Methyl 4-(...) E. coli 15 Methyl 4-(...) S. aureus 10 - Antitumor Activity Assessment : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research indicated that derivatives similar to this compound could cross the blood-brain barrier, offering potential neuroprotective benefits in models of neurodegenerative diseases.

Pharmacological Applications

The pharmacological implications of this compound are extensive:

- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncological therapies.

- Infectious Disease Treatment : The antimicrobial properties suggest potential use in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the sulfonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural Analogs in Pesticide Chemistry

Several methyl benzoate derivatives with pesticidal applications share structural similarities but differ in substituents (Table 1):

Key Differences :

- The target compound lacks the pyrimidine or phenoxypropanoate groups found in pesticidal analogs, suggesting divergent bioactivity. Its piperidine-pyrazole system may favor interactions with mammalian enzymes over plant targets .

Piperidine-Sulfonyl Benzoate Derivatives

Compounds from synthetic reports highlight variations in piperidine substituents and fluorination (Table 2):

Key Insights :

Sulfonyl-Modified Piperidine Analogs

The compound methyl 4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate () provides a direct structural comparison (Table 3):

Key Differences :

- Heterocycle: Imidazole (two non-adjacent nitrogens) vs.

- Sulfonyl Groups : The dual sulfonyl groups in ’s compound may increase polarity and reduce membrane permeability compared to the target compound’s single sulfonyl group.

Biological Activity

Methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a piperidine ring and a pyrazole moiety, which are known for their significant biological activities. The sulfonyl group enhances solubility and bioavailability, making it a promising candidate for drug development.

Molecular Formula : C17H18N4O3S

Molecular Weight : 358.41 g/mol

CAS Number : 1019005-61-8

Antitumor Activity

Research indicates that pyrazole derivatives exhibit potent antitumor properties. A study demonstrated that compounds similar to this compound showed significant inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .

Anti-inflammatory Effects

The sulfonamide functional group in the compound is associated with anti-inflammatory properties. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Compounds containing pyrazole and piperidine structures have demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Case Studies

-

Combination Therapy in Cancer Treatment :

A recent study evaluated the efficacy of combining this compound with doxorubicin in breast cancer models. The results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone . -

Anti-inflammatory Research :

In a controlled study, a derivative of the compound was tested for its ability to reduce inflammation in animal models of arthritis. The results showed a significant decrease in joint swelling and pain markers .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for methyl 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)benzoate, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis involves multi-step reactions:

- Step 1 : Prepare the piperidine-pyrazole intermediate via nucleophilic substitution (e.g., NaH in THF for sulfonylation ).

- Step 2 : Sulfonylation of the piperidine nitrogen using benzenesulfonyl chloride derivatives under anhydrous conditions .

- Step 3 : Coupling the sulfonylated piperidine with methyl 4-(chlorosulfonyl)benzoate via nucleophilic displacement .

Critical conditions include temperature (e.g., 50°C for Cu-catalyzed reactions ), solvent selection (THF/water for azide-alkyne cycloadditions ), and catalyst use (e.g., Pd/C for reductions ). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirms the sulfonyl group (δ ~3.3 ppm for SO2CH2) and pyrazole protons (δ ~7.5–8.5 ppm). Ester carbonyl appears at δ ~170 ppm in 13C NMR .

- IR Spectroscopy : Identifies ester C=O (~1700 cm⁻¹) and sulfonyl S=O (~1350, 1150 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- HPLC : Ensures purity (>95%) using UV detection at λ ~254 nm .

Q. What are the common chemical reactions and stability concerns for this compound under experimental conditions?

- Methodological Answer :

- Hydrolysis : The ester group is susceptible to alkaline hydrolysis (e.g., NaOH/MeOH), requiring neutral pH storage .

- Oxidation/Reduction : The sulfonyl group is stable, but pyrazole may undergo electrophilic substitution (e.g., nitration with HNO3/H2SO4) .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the aromatic system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the benzoate ring to enhance receptor binding .

- Biological Assays : Test against targets (e.g., kinases, GPCRs) using enzyme inhibition assays (IC50 determination) or cellular viability screens (MTT assay) .

- Data Analysis : Correlate substituent effects with activity using multivariate regression models .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Models interactions between the sulfonyl group and active-site residues (e.g., hydrogen bonds with Arg/Lys) .

- Molecular Dynamics (GROMACS) : Simulates binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- Free Energy Calculations (MM-PBSA) : Quantifies binding affinity (ΔG ~-10 kcal/mol suggests strong interactions) .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple concentrations to rule out false positives/negatives .

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

- Structural Elucidation : Co-crystallize the compound with its target (e.g., X-ray crystallography) to confirm binding mode .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the ester to a carboxylic acid (hydrolysis in vivo) for enhanced aqueous solubility .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve pharmacokinetics .

- LogP Adjustment : Introduce polar groups (e.g., -OH, -NH2) to reduce logP from ~3.5 to ~2.0, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.